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molecular formula C8H6ClNO2S B8313496 5-(5-Chloro-2-thienyl)-4-isoxazolylmethanol

5-(5-Chloro-2-thienyl)-4-isoxazolylmethanol

Cat. No. B8313496
M. Wt: 215.66 g/mol
InChI Key: SLMWNMVRCRPJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022725B2

Procedure details

To a solution of ethyl 5-(5-chloro-2-thienyl)isoxazole-4-carboxylate (9.00 g) in tetrahydrofuran (100 ml) was gently added diisobutylaluminum hydride (1.5 M toluene solution, 52 ml) at 0° C. and the mixture was stirred at room temperature for 1.5 hr. The reaction mixture was poured into dilute hydrochloric acid, and the precipitated 5-(5-chloro-2-thienyl)-4-isoxazolylmethanol (7.00 g, yield 93%) was filtrated and recrystallized from ethyl acetate-hexane to give a colorless needle. melting point: 80–81° C.
Name
ethyl 5-(5-chloro-2-thienyl)isoxazole-4-carboxylate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]2[O:11][N:10]=[CH:9][C:8]=2[C:12](OCC)=[O:13])=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.Cl>O1CCCC1>[Cl:1][C:2]1[S:6][C:5]([C:7]2[O:11][N:10]=[CH:9][C:8]=2[CH2:12][OH:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 5-(5-chloro-2-thienyl)isoxazole-4-carboxylate
Quantity
9 g
Type
reactant
Smiles
ClC1=CC=C(S1)C1=C(C=NO1)C(=O)OCC
Step Two
Name
Quantity
52 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(S1)C1=C(C=NO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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